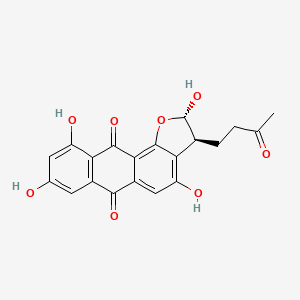
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- is a complex organic compound with a unique structure that combines elements of anthraquinone and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the furan ring and subsequent functionalization to achieve the desired hydroxyl and oxobutyl groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can be further utilized in different applications.
Scientific Research Applications
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone derivatives: Compounds with similar anthraquinone cores but different functional groups.
Furan derivatives: Compounds with furan rings and varying substituents.
Uniqueness
What sets Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- apart is its unique combination of anthraquinone and furan structures, along with its specific hydroxyl and oxobutyl functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113794-77-7 |
|---|---|
Molecular Formula |
C20H16O8 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(2S,3S)-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[3,2-g][1]benzofuran-6,11-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(24)6-11-16(19(15)28-20(9)27)18(26)14-10(17(11)25)4-8(22)5-12(14)23/h4-6,9,20,22-24,27H,2-3H2,1H3/t9-,20-/m0/s1 |
InChI Key |
CQHLQVWKORQOPA-LXGOIASLSA-N |
Isomeric SMILES |
CC(=O)CC[C@@H]1[C@H](OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Canonical SMILES |
CC(=O)CCC1C(OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



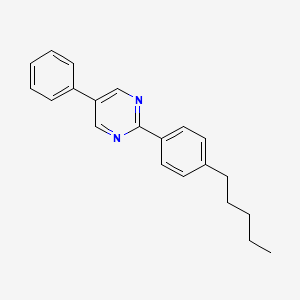
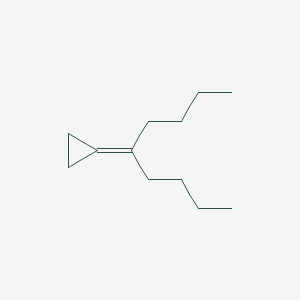
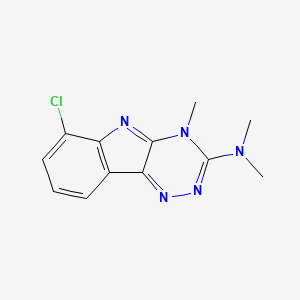
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
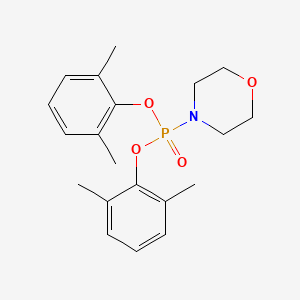
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
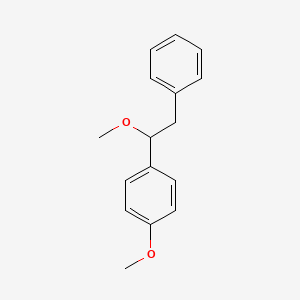
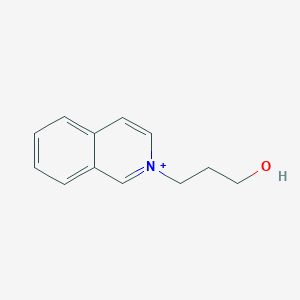
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)

